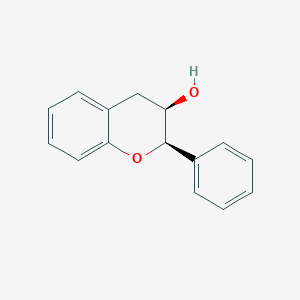

3-Flavanol, cis-

Description

Overview of Flavan-3-ol (B1228485) Stereoisomerism in Flavonoid Chemistry

Flavan-3-ols possess two chiral centers at the C-2 and C-3 positions of the C-ring, which gives rise to four possible stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). mdpi.comresearchgate.net The 2,3-cis and 2,3-trans configurations define the two main epimeric pairs. In the trans configuration, the substituents at C-2 and C-3 are on opposite sides of the C-ring, while in the cis configuration, they are on the same side. researchgate.net

The most common naturally occurring flavan-3-ols with a 2,3-cis configuration are (-)-epicatechin (B1671481) and (-)-epigallocatechin (B1671488). dergipark.org.tr Their corresponding 2,3-trans isomers are (+)-catechin and (+)-gallocatechin. dergipark.org.tr The specific stereochemistry is a result of distinct biosynthetic pathways. The biosynthesis of 2,3-trans-flavan-3-ols, such as (+)-catechin, involves the direct reduction of leucoanthocyanidins by the enzyme leucoanthocyanidin reductase (LAR). frontiersin.orgoup.com In contrast, the formation of 2,3-cis-flavan-3-ols like (–)-epicatechin follows a two-step process where leucoanthocyanidins are first converted to anthocyanidins by anthocyanidin synthase (ANS), and then subsequently reduced by anthocyanidin reductase (ANR). frontiersin.orgoup.commpg.de

This stereoisomerism is a critical determinant of the chemical and biological properties of flavan-3-ols, influencing everything from their three-dimensional structure and reactivity to their interactions with biological macromolecules.

Significance of 2,3-cis-Flavan-3-ol Structures in Natural Product Science

The 2,3-cis configuration is a prevalent feature in a wide array of natural products, particularly in the condensed tannins, also known as proanthocyanidins (B150500). oup.com These polymers are formed from flavan-3-ol monomeric units and are abundant in many plants, contributing to their defense mechanisms. oup.comnih.gov Proanthocyanidins with 2,3-cis extender units, such as those derived from (–)-epicatechin, are widespread in the plant kingdom. oup.com

The specific stereochemistry of the flavan-3-ol units within these polymers influences their structure and, consequently, their properties. For instance, the stereochemistry of the terminal and extension units of proanthocyanidins can vary, leading to a high degree of structural diversity. nih.gov

Furthermore, the 2,3-cis-flavan-3-ols themselves, as monomeric units, are significant components of various foods and beverages, including tea, cocoa, and fruits. ontosight.ai Their presence in these dietary sources has prompted extensive research into their biological activities.

Research Trajectories and Academic Significance of cis-Flavan-3-ols

The unique structural characteristics and widespread occurrence of 2,3-cis-flavan-3-ols have made them a focal point of research in several scientific disciplines. Key research trajectories include:

Biosynthesis and Metabolic Engineering: A significant area of research focuses on elucidating the enzymatic pathways that lead to the formation of 2,3-cis-flavan-3-ols. oup.comtandfonline.com Understanding the roles of enzymes like anthocyanidin reductase (ANR) is crucial for this. oup.com This knowledge can be applied to metabolic engineering in plants to enhance the production of specific flavan-3-ols with desirable properties. tandfonline.com

Chemical Synthesis: The total synthesis of various flavan-3-ol derivatives, including those with the 2,3-cis configuration, is an active area of chemical research. iomcworld.com This allows for the creation of novel compounds and the verification of the structures of naturally occurring ones.

Biological Activity and Structure-Activity Relationship (SAR) Studies: There is considerable interest in the biological activities of 2,3-cis-flavan-3-ols. tandfonline.com Research has explored their potential roles as antioxidants, anti-inflammatory agents, and their involvement in plant defense. nih.govtandfonline.com SAR studies aim to understand how the 2,3-cis stereochemistry influences these biological functions. iomcworld.com

Analytical Chemistry: The development of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for the separation, identification, and quantification of different flavan-3-ol stereoisomers in complex natural mixtures. researchgate.net

The academic significance of 2,3-cis-flavan-3-ols lies in their fundamental role in flavonoid chemistry, their importance as building blocks of complex natural polymers, and their potential applications stemming from their diverse biological activities. Continued research in this area is expected to yield further insights into the chemistry and biology of these fascinating molecules.

Data Tables

Table 1: Key Enzymes in Flavan-3-ol Biosynthesis

| Enzyme | Abbreviation | Function | Resulting Stereochemistry |

| Leucoanthocyanidin Reductase | LAR | Reduces leucoanthocyanidins directly to flavan-3-ols. frontiersin.org | 2,3-trans |

| Anthocyanidin Synthase | ANS | Converts leucoanthocyanidins to anthocyanidins. frontiersin.org | Intermediate step for 2,3-cis |

| Anthocyanidin Reductase | ANR | Reduces anthocyanidins to flavan-3-ols. frontiersin.orgoup.com | 2,3-cis |

Table 2: Common 2,3-cis-Flavan-3-ols and their Isomers

| 2,3-cis Isomer | 2,3-trans Isomer |

| (-)-Epicatechin | (+)-Catechin |

| (-)-Epigallocatechin | (+)-Gallocatechin |

| (-)-Epiafzelechin | (+)-Afzelechin |

Structure

2D Structure

3D Structure

Properties

CAS No. |

116002-72-3 |

|---|---|

Molecular Formula |

C15H14O2 |

Molecular Weight |

226.27 g/mol |

IUPAC Name |

(2R,3R)-2-phenyl-3,4-dihydro-2H-chromen-3-ol |

InChI |

InChI=1S/C15H14O2/c16-13-10-12-8-4-5-9-14(12)17-15(13)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2/t13-,15-/m1/s1 |

InChI Key |

OEIJRRGCTVHYTH-UKRRQHHQSA-N |

Isomeric SMILES |

C1[C@H]([C@H](OC2=CC=CC=C21)C3=CC=CC=C3)O |

Canonical SMILES |

C1C(C(OC2=CC=CC=C21)C3=CC=CC=C3)O |

Origin of Product |

United States |

Biosynthesis of 2,3 Cis Flavan 3 Ols in Biological Systems

Precursor Pathways Leading to cis-Flavan-3-ol Formation

The formation of 2,3-cis-flavan-3-ols originates from the general phenylpropanoid pathway, which provides the basic carbon skeleton for all flavonoids. A critical branch point for their synthesis involves dihydroflavonols, which are converted into leucoanthocyanidins. nih.gov

Leucoanthocyanidins, also known as flavan-3,4-diols, are key intermediates in the biosynthesis of flavan-3-ols. nih.govwikipedia.org Dihydroflavonols are first reduced to 2,3-trans-leucoanthocyanidins (e.g., leucocyanidin (B1674801), leucodelphinidin) by the enzyme dihydroflavonol 4-reductase (DFR). nih.govosti.gov These colorless compounds serve as a crucial metabolic node. They can be directed towards the synthesis of 2,3-trans-flavan-3-ols or oxidized by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), to form colored anthocyanidins (e.g., cyanidin (B77932), delphinidin). nih.govtandfonline.com These anthocyanidins are the direct precursors for the synthesis of 2,3-cis-flavan-3-ols. nih.govnih.gov

Recent research also suggests a dual role for some enzymes in producing 2,3-cis-leucocyanidin, which can serve as an extension unit in the polymerization of proanthocyanidins (B150500) (PAs), the polymers of flavan-3-ol (B1228485) subunits. nih.gov However, for the formation of the monomeric 2,3-cis-flavan-3-ol starter units, the pathway proceeds via the anthocyanidin intermediate. nih.govnih.gov

Enzymatic Mechanisms and Stereochemical Control

The stereochemical configuration of flavan-3-ols is determined by the action of two distinct enzymes: anthocyanidin reductase (ANR) and lecoanthocyanidin reductase (LAR). These enzymes catalyze the final steps in the biosynthesis of flavan-3-ol monomers, yielding either cis or trans isomers, respectively. osti.govnih.gov

Anthocyanidin reductase (ANR) is the pivotal enzyme responsible for the production of 2,3-cis-flavan-3-ols. nih.govresearchgate.net It catalyzes the NADPH-dependent reduction of anthocyanidins, such as cyanidin and delphinidin, to their corresponding 2,3-cis-flavan-3-ols, namely (-)-epicatechin (B1671481) and (-)-epigallocatechin (B1671488). nih.govnih.gov The reaction involves a double reduction. creative-enzymes.com This pathway is widespread, having been identified in ferns, gymnosperms, and angiosperms. nih.gov

While ANR primarily produces the 2,3-cis isomers, some ANR enzymes from different plant species have been shown to produce a mixture of flavan-3-ol stereoisomers in vitro, including 2R,3R-2,3-cis, 2S,3R-2,3-trans, and 2S,3S-2,3-cis forms. nih.govnih.govresearchgate.net For example, studies on mango (Mangifera indica L.) revealed that ANR proteins can convert cyanidin into both (–)-catechin (a trans-isomer) and (–)-epicatechin (a cis-isomer). mdpi.com Similarly, in the tea plant Camellia sinensis, recombinant ANR enzymes catalyzed the conversion of anthocyanidins to various flavan-3-ols, including (-)-epicatechin, (+)-epicatechin, and (-)-catechin. nih.gov Despite this, the predominant products of the ANR pathway in vivo are typically the 2,3-cis-flavan-3-ols. nih.gov

The ANR pathway is distinct from the Leucoanthocyanidin Reductase (LAR) pathway, which produces 2,3-trans-flavan-3-ols. nih.govosti.gov LAR acts directly on leucoanthocyanidins, bypassing the anthocyanidin intermediate. nih.gov It catalyzes the reduction of compounds like leucocyanidin and leucodelphinidin to (+)-catechin and (+)-gallocatechin, respectively. nih.gov Therefore, ANR and LAR represent two separate branches of the late flavonoid pathway that lead to the synthesis of the two main stereoisomers of flavan-3-ol monomers required for proanthocyanidin (B93508) formation. nih.govresearchgate.net

| Feature | Anthocyanidin Reductase (ANR) | Leucoanthocyanidin Reductase (LAR) |

|---|---|---|

| Substrate | Anthocyanidins (e.g., Cyanidin, Delphinidin) nih.govnih.gov | Leucoanthocyanidins (e.g., Leucocyanidin, Leucodelphinidin) nih.govnih.gov |

| Product Stereochemistry | Primarily 2,3-cis nih.govresearchgate.net | 2,3-trans nih.govmdpi.com |

| Example Products | (-)-Epicatechin, (-)-Epigallocatechin nih.gov | (+)-Catechin, (+)-Gallocatechin nih.gov |

| Pathway Position | Acts after Anthocyanidin Synthase (ANS) nih.gov | Acts in a parallel branch to ANS nih.gov |

Genetic and Transcriptomic Regulation of cis-Flavan-3-ol Biosynthetic Enzymes

The biosynthesis of flavonoids, including 2,3-cis-flavan-3-ols, is tightly controlled at the transcriptional level. frontiersin.org The expression of structural genes, such as ANR, is regulated by a combination of transcription factors (TFs), primarily from the R2R3-MYB and basic helix-loop-helix (bHLH) families, often acting together with WD40 proteins in a complex known as the MBW complex. frontiersin.orgoup.com

Specifically, the MYB-C group of transcription factors regulates the late biosynthetic genes (LBGs), which include ANR, thereby controlling the production of anthocyanins and proanthocyanidins. frontiersin.org In grapevine (Vitis vinifera), the transcription factors VvMYBPA1 and VbMYB5a have been shown to regulate the expression of both ANR and LAR genes. nih.gov Transcriptomic analyses in various plant species have demonstrated a strong correlation between the expression levels of ANR genes and the accumulation of 2,3-cis-flavan-3-ols and their derived proanthocyanidins. researchgate.netfrontiersin.org For instance, in developing grape berries, VvANR is expressed early in development, coinciding with the accumulation of proanthocyanidins in the skin and seeds. nih.gov This expression ceases as the fruit begins to ripen. nih.gov Similarly, studies in Rubus chingii and Actinidia arguta have linked the differential expression of flavonoid biosynthesis genes, including ANR, to the varying levels of flavan-3-ols during fruit maturation. frontiersin.orgnih.gov

Accumulation Patterns of 2,3-cis-Flavan-3-ols in Diverse Plant Species

The accumulation of 2,3-cis-flavan-3-ols varies significantly among plant species, tissues, and developmental stages, and can be influenced by environmental factors. researchgate.net These compounds are major components of proanthocyanidins (condensed tannins) and contribute to the taste and nutritional properties of many fruits and beverages. nih.govresearchgate.net

In the tea plant (Camellia sinensis), 2,3-cis-flavan-3-ols like (-)-epicatechin (EC) and (-)-epigallocatechin (EGC), along with their galloylated forms, are highly abundant in young leaves and are major products of the ANR pathway. nih.gov In grapevine (Vitis vinifera), both ANR and LAR pathways are active, contributing to the synthesis of proanthocyanidins in flowers, leaves, and the skin and seeds of developing berries. nih.gov In black poplar (Populus nigra), the accumulation of 2,3-cis-(-)-epicatechin increases significantly in leaves following infection by the rust fungus Melampsora larici-populina, suggesting a role in plant defense. oup.comnih.gov In Norway spruce (Picea abies), while monomers with 2,3-trans stereochemistry are primarily detected, larger proanthocyanidin polymers contain units with both 2,3-trans and 2,3-cis stereochemistry, indicating the activity of the ANR pathway. nih.gov

| Plant Species | Primary 2,3-cis-Flavan-3-ol(s) | Tissue/Organ of Accumulation | Reference |

|---|---|---|---|

| Camellia sinensis (Tea) | (-)-Epicatechin, (-)-Epigallocatechin | Young leaves | nih.gov |

| Vitis vinifera (Grape) | (-)-Epicatechin | Berry skin and seeds, leaves, flowers | nih.gov |

| Populus nigra (Black Poplar) | (-)-Epicatechin | Leaves (especially upon fungal infection) | oup.com |

| Picea abies (Norway Spruce) | (-)-Epicatechin (as polymer units) | Bark (in proanthocyanidins) | nih.gov |

| Malus x domestica (Apple) | (-)-Epicatechin | Leaves | nih.gov |

Synthetic Methodologies for 2,3 Cis Flavan 3 Ols and Analogues

Stereoselective and Enantioselective Approaches

The controlled introduction of chirality at the C2 and C3 positions is paramount for accessing specific stereoisomers of flavan-3-ols. Several powerful synthetic reactions have been adapted to achieve this, enabling the production of enantiomerically pure or enriched cis-flavan-3-ols.

Utilization of Asymmetric Dihydroxylation Reactions

The Sharpless Asymmetric Dihydroxylation (AD) has emerged as a cornerstone for the enantioselective synthesis of flavan-3-ols. psu.eduresearchgate.net This method relies on the dihydroxylation of (E)-1,3-diarylpropenes, which serve as key precursors. psu.eduaphrc.org These precursors are typically prepared from corresponding chalcones through reduction and elimination steps. psu.edu

The core of the strategy involves treating the 1,3-diarylpropene with a stoichiometric or catalytic amount of osmium tetroxide in the presence of a chiral ligand. The commercially available "AD-mix" reagents, AD-mix-α and AD-mix-β, which contain the ligand, oxidant, and osmium source, are commonly employed. psu.eduaphrc.org

AD-mix-β typically yields (1R,2R)-syn-diols.

AD-mix-α typically yields (1S,2S)-syn-diols.

This reaction proceeds with high fidelity, often affording the intermediate syn-diarylpropane-1,2-diols in high chemical yields (80–87%) and excellent enantiomeric excess (ee), frequently exceeding 99%. psu.edu The subsequent step is an acid-catalyzed cyclization of the purified diol. This intramolecular reaction, often using methanolic HCl, proceeds via selective deprotection of a 2'-hydroxyl group (often protected as a methoxymethyl ether) followed by ring closure to form the flavan-3-ol (B1228485) scaffold. psu.eduresearchgate.net A notable feature of this cyclization is the simultaneous formation of both 2,3-trans and 2,3-cis diastereomers, with the trans product generally being major and the cis product minor. psu.edu Despite being the minor product, this provides a reliable and highly enantioselective route to the 2,3-cis-flavan-3-ol framework. psu.edu

| Precursor | AD Reagent | Intermediate Diol Stereochemistry | Cyclization Product(s) | Ref. |

| (E)-1,3-Diarylpropene | AD-mix-α | (+)-(1S,2S)-syn-diol | 2,3-trans and 2,3-cis-flavan-3-ols | psu.edu |

| (E)-1,3-Diarylpropene | AD-mix-β | (-)-(1R,2R)-syn-diol | 2,3-trans and 2,3-cis-flavan-3-ols | psu.edu |

Application of Mitsunobu Reaction Protocols

The Mitsunobu reaction is a powerful tool for achieving stereochemical inversion at a chiral center. mdpi.comtcichemicals.com In the context of flavan-3-ol synthesis, it is most effectively used for the intramolecular cyclization of a precursor diol where the desired cis-stereochemistry is established through inversion. nih.govresearchgate.net This approach often begins with the same diarylpropane-1,2-diols generated via Sharpless asymmetric dihydroxylation, providing access to enantiomerically pure starting materials. researchgate.net

The synthesis of a (2R,3R)-3-hydroxyflavanone derivative, for example, has been achieved by combining Sharpless asymmetric dihydroxylation with an intramolecular Mitsunobu reaction. nih.gov For the synthesis of flavan-3-ols, a diol precursor is treated with a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). mdpi.comresearchgate.net The reaction proceeds via activation of the primary alcohol of the diol, followed by an intramolecular Sₙ2 attack by the phenolic hydroxyl group. This cyclization occurs with complete Walden inversion at the carbon bearing the secondary alcohol, directly leading to the formation of the flavan (B184786) ring system. tcichemicals.com

A key advantage of the Mitsunobu cyclization is its high stereoselectivity, exclusively forming the six-membered flavan-3-ol ring without the formation of five-membered ring byproducts. researchgate.net This method provides a regioselective and stereospecific route to 2,3-cis flavan-3-ols, complementing other synthetic strategies. researchgate.net

Chalcone (B49325) Epoxidation and Subsequent Rearrangement Strategies

Chalcones, or 1,3-diaryl-2-propen-1-ones, are versatile precursors for a wide array of flavonoids, including flavan-3-ols. hebmu.edu.cn A common strategy involves the asymmetric epoxidation of the chalcone double bond, followed by a rearrangement of the resulting chiral epoxide to furnish the flavonoid skeleton. nih.gov

The epoxidation of α,β-unsaturated ketones like chalcones can be achieved using various methods, including phase-transfer catalysis with chiral catalysts such as quinine (B1679958) or quinidine (B1679956) derivatives, though this sometimes results in low enantiomeric excess. nih.gov More effective methods have been developed to improve enantioselectivity. researchgate.net

Once the chiral chalcone epoxide is formed, it can be subjected to rearrangement conditions to yield various flavonoid structures. For instance, acid-catalyzed or Lewis acid-mediated ring-opening of the epoxide by the ortho-phenolic hydroxyl group can lead to the formation of dihydroflavonols. Subsequent reduction of the C4-carbonyl group and the C3-hydroxyl can then provide a route to flavan-3-ols. While this is a multi-step process, it represents a foundational biomimetic approach to the synthesis of the flavan-3-ol core. thieme-connect.com

Chemo-enzymatic Synthesis of cis-Flavan-3-ol Derivatives

Chemo-enzymatic methods combine the efficiency of chemical synthesis with the high selectivity of biological catalysts. tum.de In the synthesis of flavan-3-ol derivatives, enzymes, particularly lipases, are primarily used for the kinetic resolution of racemic mixtures of flavanols or their precursors. mdpi.com

This strategy typically involves the chemical synthesis of a racemic mixture of flavanols, for example, the reduction of a flavanone (B1672756) to produce a mixture of cis- and trans-flavan-4-ols. researchgate.net These racemic alcohols can then be subjected to enzymatic acylation in a process of kinetic resolution. mdpi.com For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) can selectively acylate one enantiomer of the alcohol at a much faster rate than the other, using an acyl donor like vinyl acetate. mdpi.com This allows for the separation of the faster-reacting acylated enantiomer from the unreacted, enantiomerically enriched alcohol. While much of the reported work focuses on flavan-4-ols, the principles are applicable to flavan-3-ol systems. nih.gov The use of biocatalysis offers a valuable alternative to purely chemical methods, often proceeding under mild conditions with high enantioselectivity. nih.gov

Directed Synthesis of Oligomeric 2,3-cis-Flavan-3-ols (Proanthocyanidins)

Proanthocyanidins (B150500) (PACs), also known as condensed tannins, are oligomers and polymers composed of flavan-3-ol units. nih.gov They are characterized by interflavan bonds, most commonly between the C4 of an "upper" unit and C6 or C8 of a "lower" unit (B-type). psu.edu The directed synthesis of specific PAC oligomers, particularly those containing 2,3-cis units, is a complex undertaking that requires precise control over the coupling reaction.

The general strategy involves the reaction of a flavan-3-ol nucleophile (the terminal or lower unit) with an electrophilic flavan-3-ol equivalent at C4 (the extender or upper unit). The electrophile is often generated in situ from a flavan-3,4-diol or a C4-functionalized flavan-3-ol.

One successful approach uses a thiophilic Lewis acid, such as silver tetrafluoroborate (B81430) (AgBF₄), to promote the coupling between a protected 2,3-cis-flavan-3-ol nucleophile and a C4-thioether functionalized flavan-3-ol electrophile. psu.edu For example, the reaction between a protected epicatechin derivative (acting as the nucleophile) and a protected catechin-4-thioether (as the electrophile) can yield a procyanidin (B600670) dimer. This method has been used to synthesize procyanidin B-1. psu.edu The yield and stereoselectivity of these coupling reactions are highly dependent on the reaction conditions, protecting groups, and the nature of the Lewis acid promoter. The non-enzymatic condensation of flavan-3-ols can also be achieved in vitro through the chemical synthesis of quinone methides and carbocations. researchgate.net

Analytical Characterization and Stereochemical Assignment of 2,3 Cis Flavan 3 Ols

Advanced Chromatographic Techniques for Isomer Separation

The separation of flavan-3-ol (B1228485) isomers, particularly enantiomers and diastereomers, presents a significant analytical challenge due to their similar physical and chemical properties. High-performance liquid chromatography (HPLC) has emerged as a powerful tool, especially when coupled with chiral stationary phases, for achieving baseline separation of these stereoisomers.

Chiral phase HPLC is instrumental in the separation of the enantiomeric pairs of 2,3-cis-flavan-3-ols, such as (+)-epicatechin and (-)-epicatechin (B1671481). researchgate.netmdpi.com These separations are typically achieved using columns packed with a chiral stationary phase (CSP). Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209) that are coated or immobilized on a silica (B1680970) support, are widely used and have demonstrated broad applicability in resolving a variety of chiral compounds. researchgate.netphenomenex.combgb-analytik.com

The mechanism of separation on these chiral phases relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. bgb-analytik.com The stability of these complexes differs for each enantiomer, leading to different retention times and enabling their separation. The selection of the appropriate CSP and mobile phase is crucial for achieving optimal resolution. For instance, polysaccharide-based CSPs can be used in normal-phase, reversed-phase, and polar organic modes, offering significant flexibility in method development. phenomenex.com

Several studies have successfully employed polysaccharide-based columns for the separation of flavan-3-ol enantiomers. For example, amylose tris-(3,5-dimethylphenylcarbamate) immobilized on silica has been used for the chiral separation of flavan-3-ols. researchgate.net The choice of mobile phase, often a mixture of an alkane and an alcohol, is optimized to maximize the enantioselectivity (α) and resolution (Rs) values. researchgate.net

Table 1: Examples of Chiral Stationary Phases Used for Flavan-3-ol Separation

| Chiral Stationary Phase (CSP) | Base Material | Common Application |

|---|---|---|

| Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Separation of flavanone (B1672756) and flavan-3-ol enantiomers. researchgate.netresearchgate.net |

| Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Resolution of various flavonoid enantiomers. researchgate.netresearchgate.net |

| Dinitrobenzoylphenylglycine | Silica | Enantiomeric separation of flavonoids. researchgate.net |

Spectroscopic Methods for Structural and Configurational Elucidation

Once separated, spectroscopic techniques are employed to determine the precise structure and stereochemistry of the isolated isomers. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools in this regard.

NMR spectroscopy provides detailed information about the connectivity of atoms and their spatial relationships within a molecule. For 2,3-cis-flavan-3-ols, ¹H NMR is particularly valuable for determining the relative stereochemistry at the C2 and C3 positions of the heterocyclic C-ring. The vicinal coupling constant (³J) between the protons at H-2 and H-3 is a key diagnostic parameter.

In 2,3-cis isomers, the dihedral angle between H-2 and H-3 results in a small coupling constant, typically in the range of 1.2 to 4 Hz. scispace.comnih.gov This is in contrast to the 2,3-trans isomers, which exhibit a larger ³J(H2,H3) value, generally between 8 and 10 Hz. mdpi.com The line shape analysis of the H-3 signal can also help define these small coupling constants. scispace.comusda.gov

Table 2: Characteristic ¹H NMR Coupling Constants for Flavan-3-ol Stereoisomers

| Stereochemistry | ³J(H2,H3) Coupling Constant (Hz) | Reference(s) |

|---|---|---|

| 2,3-cis | ~1.2 - 4 | scispace.comnih.gov |

Mass spectrometry, particularly when coupled with a chromatographic separation technique like HPLC (LC-MS), is a highly sensitive method for the identification of flavan-3-ols. Tandem mass spectrometry (MS/MS) provides structural information through the controlled fragmentation of a selected precursor ion.

The fragmentation patterns of flavan-3-ol isomers can provide clues to their structure, although differentiating between cis and trans stereoisomers based solely on their mass spectra can be challenging. nih.gov The primary fragmentation pathways for flavan-3-ols involve Retro-Diels-Alder (RDA) fission of the C-ring, which provides information about the hydroxylation pattern of the A- and B-rings. Another common fragmentation is the cleavage of the C-ring leading to the loss of the B-ring and parts of the C-ring. ijstr.org

While standard electron ionization (EI) or electrospray ionization (ESI) mass spectra of cis and trans isomers are often very similar, subtle differences in fragment ion abundances may be observed. The identification of isomers often relies on a combination of chromatographic retention time and mass spectral data. nih.govnih.gov For complex mixtures, high-resolution mass spectrometry (HRMS) is invaluable for determining the elemental composition of the parent and fragment ions, further aiding in identification. acs.org

Computational Chemistry and Molecular Modeling for Conformational Analysis

Computational chemistry and molecular modeling have become powerful adjuncts to experimental techniques for understanding the three-dimensional structure and conformational preferences of flavan-3-ols. These methods can predict the most stable conformations and calculate NMR parameters that can be compared with experimental data.

Density Functional Theory (DFT) is a widely used computational method to calculate the optimized structures and relative energies of different conformers. acs.orgnih.govfigshare.com For 2,3-cis-flavan-3-ols, studies have shown that the heterocyclic C-ring can exist in different conformations, often described as E (equatorial) and A (axial) conformations, which can undergo rapid flipping in solution. scispace.com

Computational models have revealed that for 2,3-cis-flavan-3-ols in an aqueous environment, the conformer with the B-ring in a pseudoequatorial position and the 3-hydroxyl group in a pseudoaxial position is generally more stable than the conformer with a pseudoaxial B-ring and a pseudoequatorial 3-hydroxyl group. acs.orgnih.gov These calculations can also predict the vicinal proton-proton coupling constants (³J), which can then be compared with the values obtained from experimental ¹H NMR spectra to validate the predicted conformational preferences. acs.orgnih.govfigshare.com This synergy between computational and experimental data provides a robust framework for the stereochemical and conformational analysis of 2,3-cis-flavan-3-ols. scispace.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| (+)-Catechin |

| (-)-Catechin |

| (+)-Epicatechin |

| (-)-Epicatechin |

| (+)-Gallocatechin |

| (-)-Epigallocatechin (B1671488) |

| Cyanidin (B77932) |

| Delphinidin |

| Kaempferol |

| Procyanidin (B600670) B1 |

| Procyanidin B3 |

| Epiafzelechin |

Biological Mechanisms and Activities of 2,3 Cis Flavan 3 Ols in Preclinical Models

Antioxidant and Redox Modulatory Actions (In Vitro Investigations)

The 2,3-cis configuration of flavan-3-ols contributes to their significant antioxidant and redox modulatory properties observed in various in vitro models. These activities are primarily attributed to their ability to directly neutralize reactive oxygen species (ROS), chelate transition metals that catalyze free radical formation, and influence the activity of endogenous antioxidant enzyme systems.

Free Radical Scavenging Capabilities

The capacity of 2,3-cis-flavan-3-ols to scavenge free radicals is a well-documented aspect of their antioxidant activity. mdpi.comnih.gov This ability is largely dependent on their chemical structure, including the arrangement of hydroxyl groups on the B-ring and the stereochemistry of the C-ring. nih.gov In vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Trolox equivalent antioxidant capacity (TEAC) assay, have been instrumental in quantifying these capabilities.

Studies have shown that various 2,3-cis-flavan-3-ols exhibit potent dose-dependent scavenging activity against DPPH radicals. iomcworld.comresearchgate.netmdpi.com For instance, methanol (B129727) extracts rich in these compounds have demonstrated strong radical scavenging activity, with low IC50 values indicating high potency. researchgate.netcore.ac.uk The scavenging activity is often compared to standard antioxidants like vitamin E and (+)-catechin. mdpi.com The presence of a galloyl moiety can further enhance the free radical scavenging capacity. nih.gov

Interactive Table: DPPH Radical Scavenging Activity of Selected 2,3-cis-Flavan-3-ols

| Compound/Extract | Assay | Result (IC50 or % inhibition) | Reference |

|---|---|---|---|

| Methanol extract of M. longifolia | DPPH | IC50: 18.86 ± 1.07 µg/mL | researchgate.net |

| (-)-Epicatechin-3,5-O-digallate | DPPH | High % radical scavenging activity | iomcworld.com |

| Raspberry leaf extracts | DPPH & ABTS | Dose-dependent increase in scavenging | mdpi.com |

Transition Metal Chelation Properties

Another important mechanism underlying the antioxidant action of 2,3-cis-flavan-3-ols is their ability to chelate transition metal ions, particularly iron and copper. mdpi.comnih.gov These metals can participate in the Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals. By binding to these metal ions, flavan-3-ols can prevent the initiation of these damaging oxidative processes. mdpi.com

The structural features of flavan-3-ols, such as the presence of hydroxyl groups on the B-ring, are crucial for their metal-chelating activity. frontiersin.orgmdpi.com The catechol group (ortho-dihydroxy) on the B-ring is a particularly effective site for metal chelation. mdpi.com This chelating ability is considered a key aspect of their role in plant defense against pathogens, as it can limit the availability of essential minerals for invading microorganisms. nih.gov In vitro studies have confirmed that flavan-3-ols and their polymeric forms, proanthocyanidins (B150500), are effective chelators of metal ions like iron, copper, and zinc. mdpi.comnih.gov

Modulation of Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging and chelation, 2,3-cis-flavan-3-ols can exert their antioxidant effects by modulating the activity of endogenous antioxidant enzymes. auctoresonline.org This indirect antioxidant mechanism involves the upregulation of cellular defense systems, providing a more sustained protective effect.

Anti-inflammatory Pathways and Molecular Targets (In Vitro and Animal Studies)

The 2,3-cis-flavan-3-ols have demonstrated significant anti-inflammatory properties in a variety of preclinical models. Their mechanisms of action often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory mediators.

A primary target of these compounds is the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation. researchgate.netfrontiersin.org In vitro studies have shown that certain 2,3-cis-flavan-3-ols can inhibit the activation of NF-κB. researchgate.netup.ptresearchgate.net This inhibition can occur through various mechanisms, including preventing the degradation of the inhibitory IκBα protein and blocking the nuclear translocation of the p65 subunit of NF-κB. researchgate.netmdpi.complos.org By suppressing NF-κB activation, these compounds can reduce the expression of numerous pro-inflammatory genes, including those for cytokines like interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). researchgate.netcambridge.org

Furthermore, 2,3-cis-flavan-3-ols can modulate the mitogen-activated protein kinase (MAPK) signaling pathways, which are also involved in the inflammatory response. scirp.orgnih.gov These pathways, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, can be inhibited by certain flavanols. scirp.orgmdpi.com For instance, some flavonoids have been shown to suppress the phosphorylation of ERK and p38 kinase, which in turn can contribute to the inhibition of NF-κB activation. cambridge.org The anti-inflammatory effects of these compounds are also linked to their ability to inhibit the production of pro-inflammatory enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). cambridge.org

Anticarcinogenic Mechanisms in Cell Lines (In Vitro Studies)

In vitro studies using various cancer cell lines have revealed several anticarcinogenic mechanisms of 2,3-cis-flavan-3-ols. These mechanisms primarily involve the inhibition of cancer cell growth and the induction of programmed cell death.

Inhibition of Cell Proliferation

A significant body of evidence from in vitro research indicates that 2,3-cis-flavan-3-ols can inhibit the proliferation of various cancer cell lines in a dose-dependent manner. nih.govoncotarget.comnih.gov This antiproliferative effect has been observed in breast, colon, and lung cancer cells, among others. oncotarget.comnih.govexp-oncology.com.ua

For example, extracts rich in flavan-3-ols have been shown to reduce the viability of MCF-7 and EAC tumor cells, with IC50 values indicating significant cytotoxic effects. tandfonline.comtandfonline.com Specific compounds, such as (-)-epicatechin (B1671481), have demonstrated a concentration-dependent inhibitory effect on the proliferation of A549 lung cancer cells. exp-oncology.com.ua Similarly, (-)-epicatechin-3,5-O-digallate has been found to strongly inhibit the proliferation of HeLa S3 cells. iomcworld.com The presence of a galloyl group in the structure of flavan-3-ols appears to enhance their antiproliferative activity. nih.gov Mixtures of procyanidins generated from (-)-epicatechin have also shown stronger inhibition of breast cancer cell proliferation compared to the monomer alone. nih.gov

Interactive Table: Inhibitory Effects of 2,3-cis-Flavan-3-ols on Cancer Cell Proliferation

| Compound/Extract | Cell Line | Effect | Reference |

|---|---|---|---|

| Flavan-3-ol-rich extract | MCF-7 and EAC | Reduced cell viability (IC50 = 187.0 ± 2.2 and 169.0 ± 1.8 µg/mL, respectively) | tandfonline.comtandfonline.com |

| (-)-Epicatechin | A549 (lung cancer) | Concentration-dependent inhibition of proliferation | exp-oncology.com.ua |

| (-)-Epicatechin-3,5-O-digallate | HeLa S3 | Strong inhibition of proliferation (IC50 = 12.0 µM) | iomcworld.com |

| Procyanidin (B600670) mixture | MDA-MB-231, MDA-MB-436, MCF-7 (breast cancer) | Inhibition of proliferation, stronger than (-)-epicatechin alone | nih.gov |

Induction of Apoptosis

In preclinical studies, 2,3-cis-flavan-3-ols, a subclass of flavonoids, have been shown to modulate the process of apoptosis, or programmed cell death. semanticscholar.orgoncotarget.com In vitro research has demonstrated that these compounds can inhibit cell proliferation and trigger apoptosis in various cancer cell lines, including colorectal cancer. oncotarget.com For instance, epigallocatechin-3-gallate (EGCG), a prominent 2,3-cis-flavan-3-ol, shows potent apoptotic induction effects. mdpi.com EGCG, along with epigallocatechin and epicatechin-3-gallate, has been observed to cause the formation of inter-nucleosomal DNA fragments, a hallmark of apoptosis, in A431 and SMMC-7721 cells. mdpi.com

Extracts rich in flavan-3-ols have also been studied. Latex from Croton celtidifolius, containing high levels of epigallocatechin and epicatechin, reduced the viability of EAC (Ehrlich ascites carcinoma) and MCF-7 cells. unitn.it The mechanism appears related to direct DNA fragmentation, which leads to a significant increase in the apoptotic cell population compared to controls. unitn.it Animal studies further support these findings, showing that catechin (B1668976) can reduce the number of intestinal tumors. oncotarget.com These anti-carcinogenic activities are linked to the modulation of the cell cycle and apoptosis. semanticscholar.orgnih.gov

| Compound/Extract | Model System | Key Findings on Apoptosis | Reference(s) |

| Flavan-3-ols | Colorectal cancer cells (in vitro) | Inhibit cell proliferation and induce apoptosis. | oncotarget.com |

| Epigallocatechin-3-gallate (EGCG), Epigallocatechin, Epicatechin-3-gallate | A431 and SMMC-7721 cells (in vitro) | Caused formation of inter-nucleosomal DNA fragments, leading to apoptosis. | mdpi.com |

| Croton celtidifolius latex (rich in Epigallocatechin, Epicatechin) | Ehrlich ascites carcinoma (EAC) and MCF-7 cells (in vitro) | Reduced cell viability, caused significant DNA fragmentation, and increased the number of apoptotic cells. | unitn.it |

| Catechin | Animal models | Decreased the number of intestinal tumors. | oncotarget.com |

Antimicrobial and Antiviral Activities (In Vitro Studies)

The 2,3-cis-flavan-3-ols and their related proanthocyanidins have demonstrated notable antimicrobial and antiviral properties in various in vitro models. nih.gov These compounds are considered part of the chemical defense system in plants against pathogens. oup.commpg.de

In terms of antibacterial activity, extracts rich in flavan-3-ols have shown efficacy against bacteria such as Staphylococcus aureus and Escherichia coli. researchgate.net Studies on Bassia longifolia bark, which contains a high proportion (90%) of proanthocyanidins with cis-configured subunits, found that fractions enriched with these higher oligomeric and polymeric flavan-3-ols exhibited antibacterial effects. nih.gov Another study isolated procyanidin B1 and procyanidin B2, which are dimers of epicatechin and catechin, and found they possessed strong to moderate antimicrobial activity. who.int The anti-adhesive activity of these compounds has also been investigated. For example, (-)-epigallocatechin-3-O-gallate (EGCG) and (-)-epigallocatechin (B1671488) significantly reduced the adhesion of Group A-Streptococci to human epithelial cells, while (-)-epicatechin showed negligible effects. mdpi.com

Regarding antiviral activity, flavan-3-ols have been shown to be effective against several viruses. tandfonline.com They have been identified as potent inhibitors of HIV-1 and HIV-2. researchgate.net More recently, in the context of SARS-CoV-2, both docking simulations and in vitro assays have been used to screen flavan-3-ols. nih.gov These studies found that galloylated 2,3-cis-flavan-3-ols, specifically (-)-epicatechin-3-O-gallate (ECG) and (-)-epigallocatechin-3-O-gallate (EGCG), along with the dimer procyanidin B2, inhibited the activity of the main protease (Mpro) of the virus, an essential enzyme for its replication. nih.gov Extracts from green tea, rich in these compounds, also demonstrated strong inhibitory effects on Mpro activity. nih.gov

| Compound/Extract | Target | Observed Effect | Reference(s) |

| (-)-Epigallocatechin-3-O-gallate (EGCG) | Group A-Streptococci | ~40% relative reduction in microbial adhesion. | mdpi.com |

| (-)-Epigallocatechin (EGC) | Group A-Streptococci | ~15% relative reduction in microbial adhesion. | mdpi.com |

| Procyanidin B1, Procyanidin B2 | Various microbes | Strong to moderate antimicrobial activity (MIC values 1.95-125 µg/ml). | who.int |

| Bassia longifolia bark extract (90% cis-PAs) | Staphylococcus aureus | Antibacterial effects found for fractions enriched with oligomeric/polymeric flavan-3-ols. | nih.gov |

| (-)-Epicatechin-3-O-gallate (ECG) | SARS-CoV-2 Main Protease (Mpro) | Inhibited Mpro activity with an IC50 value of 5.21 ± 0.5 μM. | nih.gov |

| (-)-Epigallocatechin-3-O-gallate (EGCG) | SARS-CoV-2 Main Protease (Mpro) | Inhibited Mpro activity with an IC50 value of 7.51 ± 0.21 μM. | nih.gov |

| Procyanidin B2 | SARS-CoV-2 Main Protease (Mpro) | Inhibited Mpro activity with an IC50 value of 75.3 ± 1.29 μM. | nih.gov |

Neuroprotective Potential and Underlying Mechanisms (In Vitro and Animal Models)

Flavan-3-ols, including 2,3-cis forms like epicatechin, have demonstrated significant neuroprotective potential in preclinical research. nih.gov These compounds are known to be brain-permeable, which is a prerequisite for their central nervous system activity. nih.gov The mechanisms underlying their neuroprotective effects are multifaceted, primarily involving their antioxidant, anti-inflammatory, and cell-signaling modulation properties. plos.orgfrontiersin.org

In various in vitro and in vivo models, flavan-3-ols have shown the ability to protect neuronal cells from oxidative stress-induced neurotoxicity. nih.govfrontiersin.org For example, catechin and epicatechin derivatives can suppress neuroinflammation by inhibiting the activation of microglia and astrocytes, which in turn reduces the release of mediators linked to the apoptotic death of neurons. nih.gov Studies suggest these compounds can delay the onset of neurodegenerative disorders through mechanisms such as scavenging free radicals and modulating pro-survival genes. nih.gov

| Compound/Class | Model | Observed Neuroprotective Mechanism/Effect | Reference(s) |

| Catechins (general flavan-3-ols) | In vitro/in vivo models | Suppress neuroinflammation, inhibit microglia/astrocyte activation, scavenge radicals, modulate pro-survival genes. | nih.gov |

| Flavan-3-ols | General | Antioxidant and anti-inflammatory properties, enhancement of endothelial function and cerebral blood flow. | plos.orgcaringsunshine.com |

| Flavanone-enriched fraction (AF4) from apple skin | Mouse model of hypoxic-ischemic brain injury | Enhanced mRNA levels for pro-survival proteins (e.g., X-linked inhibitor of apoptosis). | plos.org |

| Flavanones | Cell culture | Scavenging ROS, inhibiting H2O2-induced neurotoxicity, increasing catalase activity. | frontiersin.org |

Cardioprotective Effects in Preclinical Models (In Vitro and Animal Studies)

Flavan-3-ols, including their 2,3-cis isomers, are widely recognized in preclinical studies for their potential cardioprotective actions. nih.govunina.it Numerous investigations in both cell line (in vitro) and animal (in vivo) models have demonstrated that these dietary phytochemicals exhibit pharmacological properties that could be beneficial for cardiovascular health. nih.gov The health-promoting properties are often attributed to a combination of their antioxidant and anti-inflammatory effects, along with their ability to modulate crucial cellular enzyme functions and signaling pathways. nih.govreading.ac.uk These actions collectively contribute to improvements in several biomarkers associated with cardiovascular disease. nih.govreading.ac.uk

Modulation of Vascular Function

A key aspect of the cardioprotective effect of 2,3-cis-flavan-3-ols is their ability to modulate vascular function, particularly endothelial function. nih.govsci.news The endothelium plays a critical role in maintaining vascular health, and its dysfunction is an early step in the development of atherosclerosis. Flavan-3-ols have been shown to improve endothelial function by increasing the bioavailability of nitric oxide (NO), a key molecule that promotes vasodilation (the widening of blood vessels). caringsunshine.commdpi.com

Regulation of Blood Pressure and Lipid Metabolism

Preclinical and clinical studies have provided evidence that flavan-3-ols can positively influence blood pressure and lipid profiles, key risk factors for cardiovascular disease. nih.govwikipedia.org Animal studies, for instance, have shown that flavan-3-ols can reduce systolic blood pressure in spontaneously hypertensive rats. researchgate.net

Human intervention trials, which build upon preclinical findings, have reported that consumption of flavan-3-ol-rich products can lead to reductions in both systolic and diastolic blood pressure. nih.govsci.newsmdpi.com A meta-analysis of randomized controlled trials found that flavan-3-ol (B1228485) interventions resulted in significant improvements in systolic blood pressure, diastolic blood pressure, total cholesterol, and HDL cholesterol. semanticscholar.org Another review noted that flavan-3-ol-rich chocolate was able to reduce both systolic and diastolic blood pressure. nih.gov However, results can sometimes vary; one study observed a decrease in blood pressure in a low-flavan-3-ol group compared to a high-flavan-3-ol group, highlighting the complexity of these effects. mdpi.com

Regarding lipid metabolism, flavan-3-ols have been shown to improve cholesterol concentrations. nih.govreading.ac.uk Specifically, they have been associated with reductions in total cholesterol and increases in HDL ("good") cholesterol. nih.govsemanticscholar.org

| Parameter | Model/Study Type | Effect of Flavan-3-ol Intervention | Reference(s) |

| Systolic Blood Pressure | Spontaneously Hypertensive Rats | Reduction in SBP. | researchgate.net |

| Systolic & Diastolic Blood Pressure | Meta-analysis of RCTs | Significant reduction in SBP and DBP. | nih.govsemanticscholar.org |

| Total Cholesterol | Meta-analysis of RCTs | Significant improvement (reduction). | nih.govsemanticscholar.org |

| HDL Cholesterol | Meta-analysis of RCTs | Significant improvement (increase). | nih.govsemanticscholar.org |

| Lipid Metabolism | HepG2 liver cells (in vitro) | 3,4-dihydroxytoluene (a metabolite) inhibits the synthesis of hepatocellular cholesterol. | researchgate.net |

Influence on Gut Barrier Integrity and Microbiota Composition

Emerging evidence from preclinical models indicates that the cardioprotective effects of 2,3-cis-flavan-3-ols are linked to their interaction with the gut. nih.gov These compounds and their metabolites can influence the composition of the gut microbiota and enhance the integrity of the gut barrier. rsc.orgencyclopedia.pub

Flavan-3-ols can act as prebiotics, promoting the growth of beneficial bacteria like Lactobacillus and Bifidobacterium while reducing potentially harmful bacteria such as Clostridium perfringens. nih.gov This modulation of the microbiota is significant because gut dysbiosis (an imbalance in gut bacteria) is associated with impaired intestinal barrier integrity, leading to a "leaky gut." nih.gov A compromised barrier allows bacterial products to enter circulation, which can trigger systemic inflammation and contribute to cardiovascular disease. nih.gov

In vitro, ex vivo, and animal models have shown that flavan-3-ols, including monomers like epicatechin and their oligomeric forms (proanthocyanidins), can protect and restore gut barrier integrity. rsc.org They achieve this by influencing the expression of tight junction proteins and mucins, which are essential components of the physical barrier of the intestinal epithelium. rsc.orgresearchgate.net By strengthening this barrier, flavan-3-ols help inhibit inflammatory signals and reduce barrier permeability, thus preventing the translocation of inflammatory molecules into the bloodstream. nih.gov

Modulation of Cellular Signaling Pathways

2,3-cis-flavan-3-ols, including monomers like (-)-epicatechin and their oligomeric forms, procyanidins, have been shown in numerous preclinical studies to modulate a variety of intracellular signaling pathways. conicet.gov.arunivpm.it These interactions are central to their observed biological activities. The mechanisms of modulation are multifaceted, involving direct interaction with signaling proteins, regulation of enzyme activity, and indirect effects through the modulation of cellular redox status. conicet.gov.arresearchgate.net Flavan-3-ols can be transported into cells to interact with cytoplasmic and nuclear components or act at the cell membrane level. researchgate.net

Key signaling cascades influenced by these compounds include pathways critical to inflammation, cell survival, apoptosis, and vascular function. nih.govreading.ac.uk The ability of 2,3-cis-flavan-3-ols to interact with and influence these complex networks underscores their potential role in cellular regulation. conicet.gov.artaylorfrancis.com

Nuclear Factor-kappa B (NF-κB) Pathway

The NF-κB pathway is a crucial regulator of genes involved in inflammation and immunity, and its chronic activation is linked to various pathological states. conicet.gov.ar 2,3-cis-flavan-3-ols can interfere with NF-κB activation through multiple mechanisms. As potent antioxidants, they can counteract the oxidative stress that often triggers NF-κB activation. conicet.gov.arnumberanalytics.com Beyond redox modulation, these compounds can also directly interact with components of the NF-κB signaling cascade. conicet.gov.ar For instance, (-)-epicatechin and dimeric procyanidins can prevent the binding of NF-κB to DNA promoter regions, thereby inhibiting the transcription of target genes. conicet.gov.ar In preclinical models, procyanidins have been demonstrated to inhibit NF-κB activity, which is associated with reduced expression of inflammatory and proliferation markers. nih.gov Tea catechins, in particular, are noted for their suppressive effects on this oxidative stress-sensitive transcription factor. encyclopedia.pub

Protein Kinase Signaling Cascades

2,3-cis-flavan-3-ols exert significant influence over several protein kinase-mediated signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Protein Kinase B (Akt) pathways. nih.govmdpi.com

MAPK Pathways: The MAPK family, which includes ERK, JNK, and p38, regulates diverse cellular processes like proliferation, differentiation, and apoptosis. Procyanidin B2 has been shown to inhibit neoplastic transformation by blocking the MEK/ERK/p90RSK signaling pathway, which in turn suppresses AP-1 and NF-κB activities. nih.gov Conversely, other studies report that procyanidins can induce apoptosis in cancer cells by activating the JNK and p38 MAPK pathways. nih.gov

PI3K/Akt Pathway: The PI3K/Akt pathway is fundamental for cell survival and growth. Research on Procyanidin A1 demonstrated its ability to modulate the PI3K/Akt signaling pathway as part of its anti-senescence effects in PC12 cells. mdpi.com Tea catechins are also known to regulate the PI3k/Akt/mTOR pathway in breast cancer models. mdpi.com

Endothelial Nitric Oxide Synthase (eNOS) Signaling

In the vascular endothelium, (-)-epicatechin has been identified as a potent modulator of endothelial nitric oxide synthase (eNOS) activity. nih.govahajournals.org The activation of eNOS leads to the production of nitric oxide (NO), a key signaling molecule for maintaining vascular tone and health. ahajournals.org Studies using human coronary artery endothelial cells revealed that (-)-epicatechin induces the phosphorylation and activation of eNOS. ahajournals.org This activation is mediated through the PI3K pathway and the Ca²⁺/Calmodulin-dependent kinase II (CaMKII) pathway. ahajournals.org This modulation enhances NO bioavailability, which is a critical factor in vascular function. conicet.gov.ar

Nuclear factor erythroid 2-related factor 2 (Nrf2) Pathway

The Nrf2 pathway is a primary regulator of endogenous antioxidant defenses. numberanalytics.com Catechins have been shown to modulate the Keap1/Nrf2/ARE signaling pathway, leading to the expression of antioxidant and detoxification genes. frontiersin.org This indirect antioxidant mechanism complements their direct radical-scavenging capacity. mdpi.com However, the effect can be context-dependent, as procyanidins from Cinnamomi Cortex were found to inhibit Nrf2-mediated proliferation in non-small cell lung cancer cells, sensitizing them to chemotherapy. mdpi.com

The following table summarizes key research findings on the modulation of cellular signaling pathways by 2,3-cis-flavan-3-ols in preclinical models.

| Compound | Preclinical Model | Signaling Pathway | Observed Effect | Source |

|---|---|---|---|---|

| Procyanidin A1 | PC12 Cells (rat pheochromocytoma) | PI3K/Akt | Modulated the pathway, contributing to the alleviation of cellular senescence. | mdpi.com |

| (-)-Epicatechin | Human Coronary Artery Endothelial Cells (HCAECs) | eNOS, PI3K, CaMKII | Activated eNOS via PI3K and CaMKII pathways, increasing NO production. | ahajournals.org |

| Procyanidin B2 | JB6 P+ Cells (mouse epidermal) | MEK/ERK/p90RSK, AP-1, NF-κB | Inhibited neoplastic transformation by blocking the signaling cascade. | nih.gov |

| Procyanidins | MIA PaCa-2 Cells (human pancreatic cancer) | JNK, p38 | Induced apoptosis through the activation of JNK and p38. | nih.gov |

| (-)-Epicatechin | Human Umbilical Vein Endothelial Cells (HUVEC) | eNOS, AMPK | Modulated cellular and mitochondrial glucose toxicity through regulation of AMPK and eNOS. | nih.gov |

| Catechins | General (Review) | NF-κB, Nrf2 | Inhibited the pro-inflammatory NF-κB pathway and activated the antioxidant Nrf2 pathway. | numberanalytics.comfrontiersin.org |

| Cinnamtannin D1 (A-type procyanidin) | Non-Small Cell Lung Cancer (NSCLC) Cells | mTOR | Exhibited autophagic effects via inhibition of the mTOR pathway. | mdpi.com |

Structure Activity Relationship Sar Studies of 2,3 Cis Flavan 3 Ols

Impact of Stereochemical Configuration on Biological Potency

The spatial arrangement of substituents on the flavan-3-ol (B1228485) backbone, particularly the cis or trans orientation of the B-ring at position 2 and the hydroxyl group at position 3, plays a pivotal role in determining biological activity. The cis configuration, where these two groups are on the same side of the C-ring, is a key feature of compounds like (-)-epicatechin (B1671481). ontosight.aioup.com

Research has demonstrated that the stereochemical configuration profoundly influences the absorption, metabolism, and in vivo biological activity of flavanols. nih.gov For instance, a study comparing the four stereoisomers of catechin (B1668976) and epicatechin revealed that (-)-epicatechin, a cis-flavan-3-ol, was the only isomer to induce a significant arterial dilation response in vivo. nih.gov This highlights that specific biological effects are not merely a class effect of flavanols but are dependent on their precise stereochemistry.

Furthermore, studies on the inhibition of cancer cell proliferation have underscored the importance of the 2,3-cis structure. For example, synthetic (-)-epicatechin derivatives with a cis configuration have shown dominant cell growth inhibitory activity against HeLa cells compared to their trans counterparts. researchgate.net This suggests that the spatial orientation of the B-ring and the 3-hydroxyl group is critical for the molecule's interaction with biological targets. While the 2,3-structure appears to have a minimal impact on radical scavenging activity, its influence on other biological activities is significant. iomcworld.com

The biosynthesis of these stereoisomers is also distinct, with 2,3-cis-flavan-3-ols like epicatechin being formed through the reduction of anthocyanidins by anthocyanidin reductase (ANR). oup.comoup.com In contrast, 2,3-trans-flavan-3-ols are synthesized via leucoanthocyanidin reductase (LAR). oup.comoup.com This enzymatic specificity ensures the production of distinct stereoisomers in plants.

Influence of Hydroxyl Group Substitution Patterns on Bioactivity

The number and position of hydroxyl (-OH) groups on the A and B rings of the flavan-3-ol structure are critical determinants of their biological activity. A general trend observed is that an increase in the number of hydroxyl groups can enhance certain biological effects. mdpi.comacs.org

The hydroxylation pattern on the B-ring is particularly significant. The presence of a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) moiety on the B-ring is a strong indicator of antioxidant activity. mdpi.com For example, the addition of a hydroxyl group to the B-ring to form epigallocatechin (EGC) from epicatechin (EC) increases the antioxidant activity. mdpi.com Similarly, in studies of flavonols, an increase in the number of hydroxyl groups on the B-ring has been shown to increase their binding affinity to proteins like bovine serum albumin. acs.org

Conversely, the substitution of the free 3-hydroxyl group on the C-ring is often associated with a decrease in metal-chelating activity. researchgate.net The presence of adjacent hydroxyl groups on the A-ring can increase chelation potency, while methoxyl groups or sugars have a negative influence. researchgate.net

In the context of anti-adhesive activity against bacteria, the presence of a pyrogallol-type B-ring, as seen in epigallocatechin (EGC) and epigallocatechin-3-O-gallate (EGCG), is crucial. mdpi.com The anti-adhesive potency increases with the number of these trihydroxylated structural features. mdpi.com However, it's important to note that the arrangement of hydroxyl functions, rather than just their total number, is often a more accurate determinant of specific biological activities. mdpi.com

| Compound | B-Ring Hydroxylation | Impact on Activity |

| Epicatechin (EC) | 3',4'-dihydroxy (catechol) | Baseline activity |

| Epigallocatechin (EGC) | 3',4',5'-trihydroxy (pyrogallol) | Increased antioxidant and anti-adhesive activity compared to EC. mdpi.commdpi.com |

Role of Galloylation and Oligomerization on Biological Effects

The esterification of the 3-hydroxyl group with gallic acid, a process known as galloylation, significantly enhances the biological activity of 2,3-cis-flavan-3-ols. frontiersin.orgmdpi.comresearchgate.net Galloylated catechins, such as epigallocatechin-3-O-gallate (EGCG), consistently demonstrate stronger antiproliferative and pro-apoptotic effects in cancer cell lines compared to their non-galloylated counterparts. mdpi.comnih.gov The galloyl moiety is also implicated in the chelation of metal ions. mdpi.com

Docking simulations and in vitro assays have shown that galloylation increases the binding capacity of flavan-3-ols to viral proteins like the main protease (Mpro) of SARS-CoV-2. frontiersin.org While non-galloylated flavan-3-ols showed potential in docking simulations, only the galloylated forms exhibited significant inhibitory activity in vitro. frontiersin.org

Oligomerization, the formation of proanthocyanidins (B150500) (condensed tannins) from flavan-3-ol monomers, also modulates biological activity. oup.comnih.govmdpi.com The degree of polymerization (the number of monomer units) can be a critical factor. nih.gov For instance, in studies on the anthelmintic activity against certain bovine nematodes, larger condensed tannins were more effective at reducing larval feeding. nih.gov

Furthermore, the structure of the individual units within the oligomer is crucial. For dimeric flavan-3-ols, the B-ring hydroxyl groups of the upper unit are critically important for strong antimicrobial and cell proliferation inhibitory activities. mdpi.com This highlights that the biological effects of proanthocyanidins are not simply an additive effect of the monomeric units but are influenced by the specific structure of the oligomer.

| Flavan-3-ol | Modification | Effect on Biological Activity |

| Epicatechin (EC) | - | Baseline activity |

| Epigallocatechin (EGC) | Additional B-ring hydroxyl | Increased antioxidant activity. mdpi.com |

| Epicatechin-3-O-gallate (ECG) | Galloylation at 3-OH | Enhanced antiproliferative and antiviral activity. frontiersin.orgmdpi.com |

| Epigallocatechin-3-O-gallate (EGCG) | Additional B-ring hydroxyl and galloylation | Strongest antiproliferative, pro-apoptotic, and antiviral effects among common catechins. frontiersin.orgmdpi.com |

| Proanthocyanidins | Oligomerization | Activity depends on the degree of polymerization and the structure of the constituent units. nih.govmdpi.com |

Comparative SAR Analysis between cis- and trans-Flavan-3-ol Isomers

Direct comparisons between cis- and trans-flavan-3-ol isomers reveal that the stereochemistry at the 2,3-position is a critical determinant of biological potency. As mentioned earlier, the cis isomer (-)-epicatechin demonstrated significant vasodilatory activity in vivo, a property not observed with its trans counterpart, (+)-catechin, or the other stereoisomers. nih.gov

In the context of anthelmintic activity, the stereochemistry (cis- vs. trans-configurations) was found to have a less significant influence compared to the type of flavan-3-ol units (prodelphinidin-type) and the mean degree of polymerization of condensed tannins. nih.gov However, for specific activities like cancer cell growth inhibition, the 2,3-cis structure has been shown to be dominant. researchgate.net For example, (-)-epicatechin-3,5-di-O-gallate, a cis isomer, exhibited much stronger inhibitory activity against HeLa S3 cell proliferation than its trans counterpart, (+)-catechin-3,5-di-O-gallate. iomcworld.com

While both cis and trans isomers can be found in nature and contribute to the pool of flavan-3-ols in various plants, their relative abundance and specific biological roles can differ. oup.comoup.com For instance, in some plants, only trans monomers might be detected, while oligomers contain both cis and trans units. oup.com This differential distribution and activity profile underscores the importance of considering the specific stereochemistry when evaluating the health effects of flavanol-containing foods.

Metabolism and Bioavailability Research of 2,3 Cis Flavan 3 Ols in Preclinical Contexts

Mammalian Enzyme-Mediated Biotransformation (O-methylation, Glucuronidation)

Upon absorption in the small intestine, primarily the jejunum, monomeric 2,3-cis-flavan-3-ols are recognized as xenobiotics and subjected to extensive phase II metabolism. wikipedia.orgub.edu This process is mediated by mammalian enzymes in the intestinal cells and subsequently in the liver. The primary enzymatic modifications are O-methylation and glucuronidation, with sulfation also occurring. ub.edunih.govnih.gov

Catechol-O-methyltransferases (COMTs) are responsible for the O-methylation of the catechol-type B-ring of compounds like (-)-epicatechin (B1671481). nih.gov This methylation decreases the hydrophilicity of the compounds. nih.gov Concurrently, uridine-5'-diphosphate (B1205292) glucuronosyltransferases (UGTs) catalyze the attachment of glucuronic acid to hydroxyl groups on the flavan-3-ol (B1228485) structure. nih.govtandfonline.com For flavan-3-ols, the glucuronic acid moiety is commonly attached to the 5-OH group of the A-ring. nih.gov These reactions result in the formation of more polar, water-soluble conjugates, such as O-methylated, glucuronidated, and sulfated derivatives, which can then be circulated throughout the body or eliminated. ub.edunih.gov Studies have identified various metabolites in circulation, including (-)-epicatechin-3'-O-glucuronide and O-methylated forms of epicatechin. nih.govwikipathways.org

Gut Microbiota-Mediated Catabolism and Metabolite Formation

A significant portion of ingested flavan-3-ols, particularly oligomeric and polymeric forms (proanthocyanidins) which are too large for direct absorption, pass through the small intestine to the colon. ub.edumdpi.com Here, they are subjected to extensive catabolism by the resident gut microbiota. mdpi.commdpi.com This microbial transformation is a critical step, as the resulting smaller phenolic metabolites may be responsible for many of the health effects associated with flavan-3-ol consumption. ub.edumdpi.com The catabolic process involves a series of reactions including hydrolysis, C-ring cleavage, delactonization, and dehydroxylation. mdpi.com

The microbial breakdown of the flavan-3-ol skeleton leads to the formation of a characteristic class of metabolites known as phenyl-γ-valerolactones (PVLs). mdpi.comnih.gov The process begins with the conversion of the parent flavan-3-ol into diphenylpropan-2-ols, which are then transformed into PVLs. mdpi.com These PVLs are considered exclusive metabolites of flavan-3-ols. mdpi.com

Further microbial action breaks down the PVLs and other intermediate structures into a variety of smaller, low-molecular-weight phenolic acids through ring fission and dehydroxylation. mdpi.comtandfonline.com In vitro fermentation studies using human fecal microbiota have shown that after an initial degradation of parent flavan-3-ols within the first 10 hours, the maximum formation of intermediate metabolites like 5-(3′,4′-dihydroxyphenyl)-γ-valerolactone occurs, followed by the appearance of various phenolic acids. reading.ac.uk These catabolites can be absorbed from the colon, undergo further phase II conjugation in the liver, and enter systemic circulation. mdpi.commdpi.com

Below is a table of key microbial metabolites identified in preclinical studies.

| Precursor Compound | Intermediate Metabolite Class | Specific Metabolites | Final Catabolites (Phenolic Acids) |

| 2,3-cis-Flavan-3-ols (e.g., (-)-epicatechin) | Phenyl-γ-valerolactones (PVLs) | 5-(3',4'-dihydroxyphenyl)-γ-valerolactone | 3-(3,4-dihydroxyphenyl)-propionic acid |

| Phenylvaleric Acids | 4-hydroxy-5-(3′,4′-dihydroxyphenyl)-valeric acid | 3,4-dihydroxyphenylacetic acid | |

| 5-(3,5-dihydroxyphenyl)-γ-valerolactone | Vanillic acid | ||

| Hippuric acid | |||

| p-Coumaric acid | |||

| Gallic acid |

This table is based on data from multiple sources. mdpi.comreading.ac.uk

The stereochemistry of flavan-3-ols, specifically the cis or trans configuration at positions C-2 and C-3, is a determining factor in their metabolic fate. wikipedia.orgnih.gov The common 2,3-cis isomer, (-)-epicatechin, is biosynthesized in plants via the anthocyanidin reductase (ANR) pathway. d-nb.info This is distinct from the 2,3-trans isomer, (+)-catechin, which is formed via the leucoanthocyanidin reductase (LAR) pathway. d-nb.info This structural difference influences their interaction with both mammalian and microbial enzymes. Preclinical studies suggest that the isomeric configuration can affect absorption and metabolism, with some isomers being more bioavailable than others. nih.gov This implies that the rate and extent of microbial catabolism, including the formation of phenyl-γ-valerolactones, can differ between 2,3-cis and 2,3-trans flavan-3-ols, although the specific microbial pathways showing this preference are still under investigation.

Factors Influencing Preclinical Bioavailability

The bioavailability of 2,3-cis-flavan-3-ols is highly variable and influenced by several key factors identified in preclinical and human studies. wikipedia.orgnih.gov These factors determine the extent to which the parent compounds and their metabolites are absorbed and reach systemic circulation.

| Factor | Description | Impact on Bioavailability |

| Degree of Polymerization | Refers to whether the flavan-3-ols exist as monomers (single units), oligomers (2-10 units), or polymers (>10 units). ub.edumdpi.com | Monomers are readily absorbed in the small intestine. Oligomers and polymers have very limited absorption and must be catabolized by gut microbiota in the colon before their metabolites can be absorbed. wikipedia.orgub.edunih.gov |

| Food Matrix | The composition of the food or beverage containing the flavan-3-ols. wikipedia.orgnih.gov | Co-ingestion of products with high polyphenol oxidase (PPO) activity, such as banana, can dramatically reduce the bioavailability of flavan-3-ols, potentially through degradation in the stomach. rsc.org |

| Stereochemical Configuration | The 3D arrangement of the molecule, specifically the cis vs. trans relationship at the C2 and C3 carbons. wikipedia.orgnih.gov | The specific isomeric form influences enzymatic recognition and metabolic processing, affecting the rate and extent of absorption and transformation. nih.gov |

| Gut Microbiota Composition | Inter-individual variations in the types and abundance of gut bacteria. nih.govmdpi.com | The capacity to metabolize flavan-3-ols into absorbable metabolites like PVLs varies between individuals, depending on the presence of specific bacteria such as Eggerthella and Flavonifractor species. reading.ac.ukresearchgate.net |

Future Research Directions for 2,3 Cis Flavan 3 Ols

Advancements in Stereoselective Synthesis for Novel Analogue Discovery

The precise, three-dimensional arrangement of atoms in 2,3-cis-flavan-3-ols is crucial to their biological activity. Future research is increasingly focused on developing sophisticated stereoselective synthesis methods to create not only the naturally occurring molecules but also novel analogues with potentially enhanced or entirely new functionalities. A key strategy in this endeavor is the Sharpless asymmetric dihydroxylation, which has been successfully employed to create the chiral scaffold of flavan-3-ols from retro-chalcones. researchgate.netmdpi.com This method allows for the controlled introduction of hydroxyl groups, a critical step in dictating the stereochemistry of the final product.

Another promising avenue is the use of biomimetic pathways, which mimic the natural biosynthetic processes. dntb.gov.uaresearchgate.net For instance, the asymmetric coupling of 2-hydroxychalcones driven by visible light presents an innovative approach. dntb.gov.uaresearchgate.net Additionally, researchers are exploring organocatalysis, organometallic catalysis, and biocatalysis to achieve high enantiomeric purity in the synthesis of chiral flavonoids. dntb.gov.uaresearchgate.net The combination of techniques like the Mitsunobu reaction with Sharpless asymmetric dihydroxylation has already demonstrated success in producing enantiomerically pure 3-hydroxyflavanones. mdpi.com These advancements are paving the way for the systematic exploration of the structure-activity relationships of 2,3-cis-flavan-3-ols, enabling the design and synthesis of new compounds with tailored biological properties. tandfonline.com

Deeper Elucidation of Biosynthetic Regulatory Networks and Metabolic Engineering

The biosynthesis of 2,3-cis-flavan-3-ols in plants is a complex process governed by a network of enzymes and regulatory proteins. A critical enzyme in this pathway is anthocyanidin reductase (ANR), which converts anthocyanidins into 2,3-cis-flavan-3-ols like (-)-epicatechin (B1671481). mdpi.comfrontiersin.org Understanding the intricate regulation of ANR and other key enzymes is a major focus of future research.

Metabolic engineering offers a powerful tool to manipulate these pathways for enhanced production of desired flavan-3-ols or the creation of novel compounds. frontiersin.orgcore.ac.uk By up-regulating or down-regulating the expression of specific genes, scientists can redirect metabolic flux towards the synthesis of particular flavonoids. For example, transcription factors from the MYB and bHLH families, along with WD40 proteins, form regulatory complexes that control the expression of genes in the flavonoid biosynthesis pathway. frontiersin.org Modulating these regulatory complexes can precisely control the production of downstream flavonoids. frontiersin.org Future research will likely involve integrated approaches, combining genomics, transcriptomics, and metabolomics to build a comprehensive picture of these regulatory networks and identify new targets for metabolic engineering. frontiersin.org This knowledge can then be applied to develop crops with enhanced nutritional value or to produce specific flavan-3-ols for pharmacological applications.

Discovery of Novel Biological Mechanisms through Advanced Preclinical Models

While the antioxidant properties of 2,3-cis-flavan-3-ols are well-documented, emerging research using advanced preclinical models is uncovering a wider range of biological activities. These compounds have been shown to possess anti-inflammatory, anticancer, and neuroprotective effects. mdpi.commdpi.com Future studies will delve deeper into the molecular mechanisms underlying these activities. For example, in vitro studies have shown that flavan-3-ols can inhibit tumor angiogenesis and inflammation related to TNF-α. mdpi.com

Advanced preclinical models, such as organoids and sophisticated animal models of disease, will be instrumental in this research. These models allow for a more nuanced investigation of how 2,3-cis-flavan-3-ols and their metabolites interact with biological systems. For instance, studies have demonstrated that flavan-3-ol-rich foods and their metabolites can protect and restore the integrity of the gut barrier in various in vitro, ex vivo, and animal models. rsc.org Furthermore, the ability of certain flavan-3-ol (B1228485) metabolites to cross the blood-brain barrier and exert neuroprotective effects is an active area of investigation. frontiersin.org These advanced models will be crucial for identifying specific cellular targets and signaling pathways modulated by these compounds, paving the way for new therapeutic applications.

Development of Standardized Analytical Protocols for Complex Stereoisomeric Mixtures

A significant challenge in the study of 2,3-cis-flavan-3-ols is the complexity of their stereoisomerism. These molecules possess multiple chiral centers, leading to a variety of stereoisomers with potentially different biological activities. mdpi.com The development of standardized and robust analytical methods to separate and quantify these individual stereoisomers is a critical area for future research.

Currently, techniques like High-Performance Liquid Chromatography (HPLC) have shown good enantioselectivity for separating flavonoid stereoisomers. nih.gov However, there is a need for more comprehensive and standardized protocols that can be applied across different research settings. The use of advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-ESI-Q-TOF) is enabling the identification of new flavan-3-ol glycosides and their isomers in complex matrices like grapes and wine. researchgate.net Future efforts will likely focus on the development of certified reference materials and standardized methodologies to ensure the accuracy and comparability of data from different studies. This will be essential for establishing clear structure-activity relationships and for the quality control of food products and dietary supplements containing these compounds.

Comprehensive Studies on the Interplay between cis-Flavan-3-ols, Microbiota, and Host Physiology in Preclinical Systems

The gut microbiota plays a pivotal role in the metabolism and bioavailability of 2,3-cis-flavan-3-ols. These compounds can modulate the composition and activity of the gut microbiota, and in turn, the microbiota transforms them into various metabolites that can exert systemic effects on the host. frontiersin.orgresearchgate.net Future research will focus on a more comprehensive understanding of this intricate interplay.